1,3-Diphenyl-5-(o-tolyl)formazan
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Overview
Description
1,3-Diphenyl-5-(o-tolyl)formazan is a chemical compound belonging to the formazan family. Formazans are characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is known for its vibrant color and is often used in various biochemical assays and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-(o-tolyl)formazan can be synthesized through the reaction of hydrazine derivatives with aromatic aldehydes or ketones. The general synthetic route involves the condensation of 1,3-diphenylformazan with o-tolualdehyde under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale chemical synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as recrystallization for purification .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-(o-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
Scientific Research Applications
1,3-Diphenyl-5-(o-tolyl)formazan has several scientific research applications, including:
Biochemical Assays: Used as a colorimetric reagent in assays to measure cell viability and enzyme activity.
Chemistry: Employed in the synthesis of other complex organic molecules.
Biology: Utilized in studies involving cellular metabolism and redox reactions.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules .
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-(o-tolyl)formazan involves its interaction with cellular components, particularly enzymes involved in redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes such as dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-3-(p-tolyl)formazan
- 1,3,5-Triphenylformazan
- 3,5-Diphenyl-1-(m-tolyl)formazan
Uniqueness
1,3-Diphenyl-5-(o-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and interaction with biological molecules. Compared to other formazans, it may exhibit different colorimetric properties and reactivity profiles, making it suitable for specific applications in biochemical assays and research .
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20+,24-22? |
InChI Key |
KSUKLVGDPSNHPH-KYZOMJKISA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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